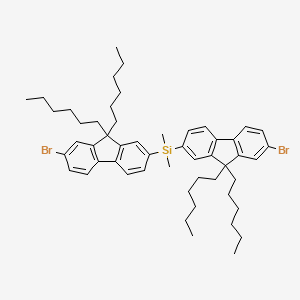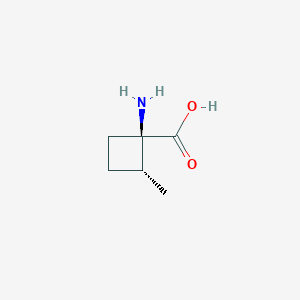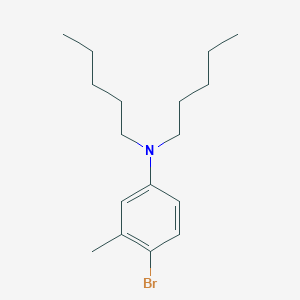
4-Bromo-3-methyl-N,N-dipentylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methyl-N,N-dipentylaniline is an organic compound with the molecular formula C18H30BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by pentyl groups, and the aromatic ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-dipentylaniline typically involves the bromination of 3-methyl-N,N-dipentylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Bromo-3-methyl-N,N-dipentylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Major Products
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of this compound with reduced functional groups.
科学研究应用
4-Bromo-3-methyl-N,N-dipentylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-3-methyl-N,N-dipentylaniline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the aromatic ring influence its electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. The pentyl groups on the nitrogen atom enhance its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
4-Bromo-3-methylaniline: Lacks the dipentyl groups, making it less lipophilic and potentially less bioactive.
4-Bromo-3-methylbenzonitrile: Contains a nitrile group instead of the dipentyl groups, altering its reactivity and applications.
4-Bromo-3-methyl-N-propylbenzamide:
Uniqueness
4-Bromo-3-methyl-N,N-dipentylaniline is unique due to the presence of both bromine and methyl substituents on the aromatic ring, combined with the dipentyl groups on the nitrogen atom. This unique structure imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications in various fields.
属性
CAS 编号 |
823216-23-5 |
|---|---|
分子式 |
C17H28BrN |
分子量 |
326.3 g/mol |
IUPAC 名称 |
4-bromo-3-methyl-N,N-dipentylaniline |
InChI |
InChI=1S/C17H28BrN/c1-4-6-8-12-19(13-9-7-5-2)16-10-11-17(18)15(3)14-16/h10-11,14H,4-9,12-13H2,1-3H3 |
InChI 键 |
URXOAWDZNWVQLC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
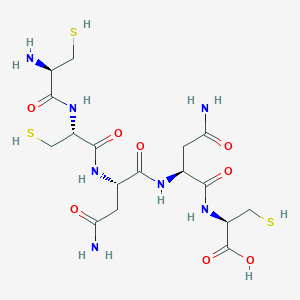
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
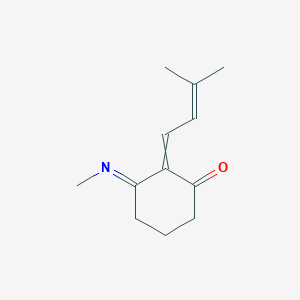
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)
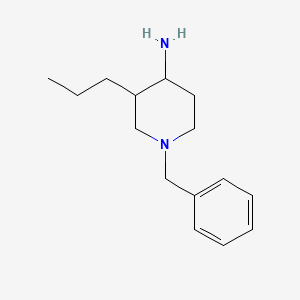
![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
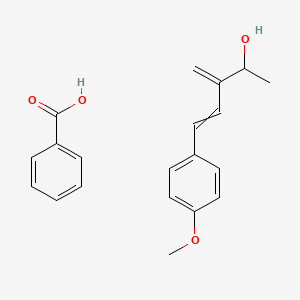
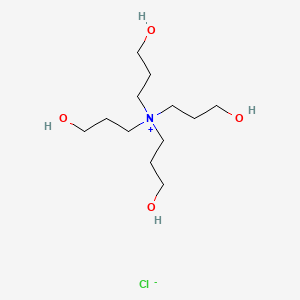
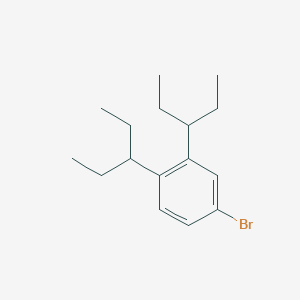
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
